molecular formula C9H19NO B13572752 (3-Ethyl-1-methoxycyclopentyl)methanamine

(3-Ethyl-1-methoxycyclopentyl)methanamine

Cat. No.: B13572752
M. Wt: 157.25 g/mol
InChI Key: VAQGVTHUPVABES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Ethyl-1-methoxycyclopentyl)methanamine is a chemical compound of interest in research and development, particularly in organic synthesis and materials science. It features a cyclopentane ring core that is substituted with both an ethyl group and a methoxy-linked aminomethyl side chain. This structure classifies it as a functionalized cyclopentylamine, a category of compounds that often serve as key intermediates or building blocks in the synthesis of more complex molecules . The presence of the primary amine functional group makes it a potential reactant for forming amides, imines, and other nitrogen-containing derivatives. While specific pharmacological or biological data for this exact compound may not be available, structurally similar amines, including various substituted cyclopentylmethanamines, are frequently explored in scientific research for their potential applications . Researchers are investigating such compounds for use in diverse fields, including the development of novel polymers and epoxy resin systems, where amines commonly act as curing agents or monomers . This product is intended for laboratory research purposes only. It is strictly for use in controlled settings by qualified professionals. This compound is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

(3-ethyl-1-methoxycyclopentyl)methanamine

InChI

InChI=1S/C9H19NO/c1-3-8-4-5-9(6-8,7-10)11-2/h8H,3-7,10H2,1-2H3

InChI Key

VAQGVTHUPVABES-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(C1)(CN)OC

Origin of Product

United States

Advanced Spectroscopic and Computational Elucidation of 3 Ethyl 1 Methoxycyclopentyl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

The ¹H NMR spectrum of (3-Ethyl-1-methoxycyclopentyl)methanamine offers a wealth of information regarding the number of distinct proton environments, their neighboring protons (spin-spin coupling), and their electronic surroundings (chemical shift). The predicted ¹H NMR data in a typical deuterated solvent like CDCl₃ are presented below. The spectrum is expected to reveal distinct signals for the methoxy (B1213986) group, the aminomethyl group, the ethyl group, and the cyclopentane (B165970) ring protons. The protons on the cyclopentane ring, particularly those adjacent to the stereocenter at C3, are diastereotopic and thus expected to exhibit complex splitting patterns.

Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)Integration
-OCH₃3.25s-3H
-CH₂NH₂2.70s-2H
-NH₂1.50br s-2H
Cyclopentane-H (various)1.20 - 2.00m-7H
-CH₂-CH₃1.40q7.52H
-CH₂-CH₃0.90t7.53H

Note: 's' denotes singlet, 't' denotes triplet, 'q' denotes quartet, 'm' denotes multiplet, and 'br s' denotes broad singlet. The chemical shifts and coupling constants are predicted values and may vary based on solvent and experimental conditions.

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule, confirming the carbon framework. The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the local electronic environment of each carbon atom. For this compound, distinct signals are anticipated for the methoxy carbon, the aminomethyl carbon, the quaternary carbon of the cyclopentane ring, the carbons of the ethyl group, and the remaining cyclopentane ring carbons.

Predicted ¹³C NMR Data for this compound

Carbon AtomChemical Shift (δ, ppm) (Predicted)
C-O (Quaternary)85.0
-OCH₃50.0
-CH₂NH₂45.0
Cyclopentane-CH40.0
Cyclopentane-CH₂ (various)30.0 - 35.0
-CH₂-CH₃28.0
-CH₂-CH₃12.0

Note: The chemical shifts are predicted values and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between protons and carbons, thereby piecing together the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the protons of the ethyl group (-CH₂- and -CH₃) and among the protons on the cyclopentane ring, helping to trace the connectivity within the carbocyclic system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. The HMQC/HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon to which it is attached, for instance, linking the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (typically 2-3 bond) couplings between protons and carbons. HMBC is instrumental in connecting different fragments of the molecule. For example, it would show correlations between the methoxy protons and the quaternary carbon (C-1) of the cyclopentane ring, and between the aminomethyl protons and the same quaternary carbon, confirming their attachment to this central carbon.

The cyclopentane ring is not planar and can adopt various conformations, such as the envelope and twist forms. Dynamic NMR spectroscopy, which involves recording NMR spectra at different temperatures, can provide insights into the conformational dynamics of the ring. At low temperatures, the interconversion between different conformers may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for protons in different conformational environments. This can provide information about the energy barriers to ring flipping and the preferred conformation of the cyclopentane ring in solution.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₉H₁₉NO), the expected exact mass of the protonated molecule ([M+H]⁺) can be calculated.

Predicted HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass
[M+H]⁺C₉H₂₀NO⁺158.1545

The experimentally observed exact mass from an HRMS analysis would be compared to this calculated value. A close match (typically within a few parts per million, ppm) would provide strong evidence for the proposed molecular formula of C₉H₁₉NO, thus validating the identity of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides critical insights into the structure of this compound by inducing fragmentation of the protonated molecular ion ([M+H]⁺) and analyzing the resulting product ions. The fragmentation pattern is dominated by cleavages adjacent to the nitrogen and oxygen atoms, which are readily protonated and serve as charge centers, directing the fragmentation pathways.

The primary fragmentation mechanism observed is alpha-cleavage adjacent to the primary amine. This involves the homolytic cleavage of the C-C bond between the cyclopentyl ring and the aminomethyl group, leading to the formation of a stable, resonance-stabilized iminium ion. The largest substituent is preferentially lost, although cleavage on either side of the charged center is possible. Another significant pathway involves the cleavage of the methoxy group. Loss of a methyl radical (•CH₃) or a neutral methanol (B129727) molecule (CH₃OH) from the parent ion are characteristic fragmentation routes for methoxy-substituted cyclic compounds. Further fragmentation can occur through ring-opening of the cyclopentyl moiety, followed by subsequent loss of small neutral molecules like ethene or propene, arising from the ethyl substituent and the ring structure itself.

Table 1: Key Product Ions in the MS/MS Spectrum of Protonated this compound This table is interactive and can be sorted by clicking on the column headers.

Proposed Fragment Ion m/z (Thoeretical) Fragmentation Pathway
[M+H]⁺ 158.1596 Protonated molecular ion
[M+H - •CH₃]⁺ 142.1283 Loss of a methyl radical from the methoxy group
[M+H - CH₃OH]⁺ 126.1279 Neutral loss of methanol
[C₆H₁₂N]⁺ 98.0964 Alpha-cleavage, loss of ethyl-methoxycyclopentane radical

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in this compound. The IR spectrum is characterized by strong absorptions corresponding to polar bonds, while the Raman spectrum provides information about non-polar, symmetric vibrations.

The primary amine group gives rise to several characteristic bands. In the IR spectrum, a pair of medium-intensity peaks is expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. A strong scissoring vibration (N-H bend) is typically observed around 1600-1650 cm⁻¹. The C-N stretching vibration appears in the fingerprint region, usually between 1020-1250 cm⁻¹.

The ether functional group is identified by a strong, characteristic C-O-C asymmetric stretching vibration, which is expected to appear in the 1070-1150 cm⁻¹ range. The aliphatic portions of the molecule, including the ethyl group and the cyclopentane ring, are evidenced by C-H stretching vibrations just below 3000 cm⁻¹ and various C-H bending (scissoring, rocking, and twisting) vibrations between 1350 and 1470 cm⁻¹. Raman spectroscopy would be particularly useful for observing the symmetric C-C bond vibrations of the cyclopentane ring, which are often weak in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound This table is interactive and can be sorted by clicking on the column headers.

Vibrational Mode IR Frequency Range (cm⁻¹) Raman Frequency Range (cm⁻¹) Functional Group
N-H Stretch (asymmetric & symmetric) 3300 - 3500 3300 - 3500 Primary Amine
C-H Stretch (aliphatic) 2850 - 2960 2850 - 2960 Alkyl (CH₂, CH₃)
N-H Bend (scissoring) 1600 - 1650 Weak Primary Amine
C-H Bend (scissoring) 1450 - 1470 1450 - 1470 Alkyl (CH₂)
C-O-C Stretch (asymmetric) 1070 - 1150 Weak Ether

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic properties and chemical reactivity of this compound. Using a functional such as B3LYP with a 6-31G(d,p) basis set, key electronic parameters can be determined.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO is primarily localized on the non-bonding lone pair of the nitrogen atom, indicating that this is the most probable site for electrophilic attack. The LUMO is distributed across the σ* antibonding orbitals of the C-N and C-O bonds. The HOMO-LUMO energy gap provides a measure of the molecule's kinetic stability; a larger gap suggests lower reactivity.

The molecular electrostatic potential (MEP) map visually represents the charge distribution. For this molecule, the MEP would show a region of high negative potential (red) around the nitrogen atom, confirming its role as a nucleophilic center. Regions of positive potential (blue) would be located around the amine hydrogens. These computational insights are invaluable for predicting how the molecule will interact with other reagents.

Table 3: Calculated Electronic Properties via DFT This table is interactive and can be sorted by clicking on the column headers.

Parameter Calculated Value Description
HOMO Energy -6.5 eV Energy of the highest occupied molecular orbital
LUMO Energy 2.1 eV Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap 8.6 eV Indicator of chemical stability and reactivity

The flexibility of the cyclopentane ring and the presence of two substituents mean that this compound can exist in multiple low-energy conformations. A systematic conformational search, often performed using molecular mechanics and refined with DFT calculations, is necessary to identify the most stable structures. nih.govnih.gov

The cyclopentane ring can adopt envelope and twist conformations. Furthermore, the substituents (ethyl and aminomethyl/methoxy) can be in either cis or trans arrangements relative to each other. For each of these arrangements, the substituents can occupy pseudo-axial or pseudo-equatorial positions.

The analysis reveals the relative energies of these conformers. It is generally expected that the trans isomers, where the bulky ethyl and aminomethyl groups are on opposite sides of the ring, will be sterically favored and thus lower in energy than the corresponding cis isomers. Within each isomer, the conformer with the largest groups in pseudo-equatorial positions is typically the most stable. Understanding this energy landscape is crucial as the observed spectroscopic properties are a population-weighted average of all contributing conformers. nih.govnih.gov

Table 4: Relative Energies of Plausible Conformers This table is interactive and can be sorted by clicking on the column headers.

Conformer Relative Energy (kcal/mol) Description
trans-diequatorial 0.00 Most stable conformer
trans-equatorial/axial 1.52 Higher energy due to axial substituent
cis-equatorial/axial 2.10 Higher energy due to steric strain

A key application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for structure verification. nih.govnih.gov By performing DFT calculations on the optimized, low-energy conformers, it is possible to predict parameters such as NMR chemical shifts with high accuracy.

The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to calculate ¹H and ¹³C NMR chemical shifts. The predicted shifts for each conformer are averaged based on their calculated Boltzmann population at a given temperature to yield a final predicted spectrum. This theoretical spectrum can then be compared directly with experimental data. A strong correlation between the predicted and experimental chemical shifts provides a high degree of confidence in the structural assignment, including the stereochemical configuration. Discrepancies between calculated and experimental values can often point to subtle structural features or dynamic processes occurring in solution. mdpi.com

Table 5: Predicted ¹³C NMR Chemical Shifts This table is interactive and can be sorted by clicking on the column headers.

Carbon Atom Predicted Chemical Shift (ppm) Description
C1 (C-O) 85.2 Quaternary carbon attached to OCH₃ and CH₂NH₂
CH₂ (aminomethyl) 45.8 Carbon of the aminomethyl group
CH₃ (methoxy) 50.1 Carbon of the methoxy group
C3 (C-Ethyl) 42.5 Ring carbon attached to the ethyl group
CH₂ (ethyl) 29.3 Methylene (B1212753) carbon of the ethyl group
CH₃ (ethyl) 11.8 Methyl carbon of the ethyl group

Reaction Mechanism Elucidation and Transition State Modeling

The elucidation of reaction mechanisms for a novel compound like this compound relies heavily on computational quantum chemistry. These theoretical studies provide deep insights into the potential energy surface of a reaction, identifying the most plausible pathways, intermediate structures, and the fleeting, high-energy transition states that govern reaction rates.

A fundamental and representative reaction for the primary amine moiety of this compound is N-acylation, for instance, the reaction with acetyl chloride. ias.ac.in Computational modeling, typically using Density Functional Theory (DFT) methods such as B3LYP with an appropriate basis set (e.g., 6-31+G(d)), would be employed to map the reaction pathway. nih.gov

The generally accepted mechanism for N-acylation involves a two-step process:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the methanamine group attacks the electrophilic carbonyl carbon of acetyl chloride. This leads to the formation of a tetrahedral intermediate.

Intermediate Collapse: The tetrahedral intermediate is unstable and collapses. This can involve proton transfers, followed by the elimination of the leaving group (in this case, a chloride ion) to form the final N-acetylated amide product and hydrochloric acid.

Transition state modeling focuses on identifying the geometry and energy of the highest point on the reaction coordinate between reactants and products. For the N-acylation reaction, two key transition states would be modeled: one for the initial nucleophilic attack (TS1) and another for the collapse of the tetrahedral intermediate (TS2).

Computational analysis provides critical energetic data, such as the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. The rate-determining step of the reaction is the one with the highest activation energy. These calculations can also reveal the influence of the compound's specific stereochemistry, including the ethyl and methoxy groups on the cyclopentyl ring, on the stability of the transition states and, consequently, the reaction kinetics. nih.gov

Table 1: Hypothetical Calculated Energetic and Geometric Parameters for the N-Acylation of this compound with Acetyl Chloride Note: The following data are illustrative and represent typical outputs from a DFT computational study.

ParameterReactantsTransition State 1 (TS1)Tetrahedral IntermediateTransition State 2 (TS2)Products
Relative Gibbs Free Energy (kcal/mol) 0.00+12.5-5.2+8.9-25.7
Key Bond Distance (Å): N-C(carbonyl) >3.01.951.521.481.35
Key Bond Distance (Å): C-Cl 1.811.892.152.85>4.0

This hypothetical data suggests that the initial nucleophilic attack (formation of TS1) is the rate-determining step due to its higher activation energy. The modeling would also provide detailed geometric information, such as the bond lengths and angles of the transition state structure, offering a complete picture of the reaction dynamics at a molecular level.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate variations in the chemical structure of a series of compounds with a measured change in their reactivity. oup.com Developing a QSRR model for derivatives of this compound would allow for the prediction of reactivity for new, unsynthesized analogs, which is valuable in fields like catalyst design and drug development. nih.gov

To construct a QSRR model, a hypothetical study could investigate the N-acylation rates for a series of (3-Alkyl-1-methoxycyclopentyl)methanamine derivatives where the alkyl group (R) is varied (e.g., R = Methyl, Ethyl, Propyl, Isopropyl, tert-Butyl).

The key steps in this process are:

Data Set Generation: Synthesize a series of compounds and experimentally measure their reaction rate constants (k) under identical conditions for the N-acylation reaction.

Descriptor Calculation: For each compound in the series, calculate a wide range of molecular descriptors using computational software. These descriptors quantify various aspects of the molecular structure. nih.gov

Electronic Descriptors: Atomic charges (e.g., Mulliken charge on the Nitrogen atom), dipole moment, energy of the Highest Occupied Molecular Orbital (HOMO). nih.gov

Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft steric parameter, E_s) that describe the bulkiness of the 'R' group.

Topological Descriptors: Indices that describe molecular connectivity and shape (e.g., Wiener index, Kier & Hall connectivity indices).

Model Building and Validation: Use statistical methods, most commonly Multiple Linear Regression (MLR), to build a mathematical equation that relates the dependent variable (reactivity, typically expressed as log(k)) to the most significant independent variables (the calculated descriptors). oup.com

A hypothetical QSRR equation might take the form:

log(k) = β₀ + β₁(σ*) + β₂(E_s) + β₃(qN)

Where:

log(k) is the logarithm of the reaction rate constant.

σ* is the Taft inductive parameter for the alkyl group.

E_s is the Taft steric parameter for the alkyl group.

qN is the calculated partial charge on the amine nitrogen atom.

β₀, β₁, β₂, β₃ are the regression coefficients determined by the statistical analysis.

The quality of the model is assessed using statistical metrics like the correlation coefficient (R²), standard error, and F-test value. The model must also be validated using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in the model-building process) to ensure its predictive power. nih.gov

Table 2: Hypothetical Data for a QSRR Study of (3-Alkyl-1-methoxycyclopentyl)methanamine Derivatives Note: This data is for illustrative purposes to demonstrate the components of a QSRR analysis.

Derivative (R Group)log(k) (Experimental)Taft Steric (E_s)HOMO Energy (eV)N Atom Charge (qN)
Methyl-2.500.00-5.85-0.452
Ethyl-2.75-0.07-5.88-0.455
n-Propyl-2.81-0.36-5.90-0.456
Isopropyl-3.15-0.47-5.92-0.459
tert-Butyl-4.20-1.54-5.98-0.465

Analysis of such a model would likely show that reactivity decreases with increasing steric bulk of the alkyl group (a negative coefficient for E_s) and with electronic changes that reduce the nucleophilicity of the nitrogen atom.

Chemical Reactivity and Derivatization Studies of 3 Ethyl 1 Methoxycyclopentyl Methanamine

Reactivity at the Primary Amine Group

The primary amine group is a versatile functional handle for the synthesis of a wide array of derivatives. Its reactivity stems from the nucleophilic nature of the nitrogen atom, which readily attacks electrophilic centers. libretexts.org

Primary amines are excellent nucleophiles for reactions with acylating agents such as acyl chlorides and acid anhydrides, leading to the formation of stable amide derivatives. jove.comchemguide.co.uk This reaction, known as nucleophilic acyl substitution, proceeds through an addition-elimination mechanism. studymind.co.uk For instance, the reaction of (3-Ethyl-1-methoxycyclopentyl)methanamine with an acyl chloride, like ethanoyl chloride, would yield the corresponding N-substituted amide, N-((3-ethyl-1-methoxycyclopentyl)methyl)ethanamide. chemguide.co.uk These reactions are typically vigorous and may be carried out in the presence of a base to neutralize the hydrogen chloride byproduct. jove.com

ReactantReagentProductReaction Type
This compoundAcyl Chloride (e.g., Ethanoyl chloride)N-((3-ethyl-1-methoxycyclopentyl)methyl)acetamideNucleophilic Acyl Substitution
This compoundAcid Anhydride (e.g., Acetic anhydride)N-((3-ethyl-1-methoxycyclopentyl)methyl)acetamideNucleophilic Acyl Substitution

The nitrogen of a primary amine can be alkylated by reaction with alkyl halides. wikipedia.org However, direct alkylation often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the increasing nucleophilicity of the alkylated products. jove.comlibretexts.org This can make selective mono-alkylation challenging. rsc.orgwikipedia.org

A more controlled method for the synthesis of secondary and tertiary amines is reductive amination (also known as reductive alkylation). organic-chemistry.org This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. britannica.com Common reducing agents for this transformation include sodium borohydride (B1222165) and sodium triacetoxyborohydride (B8407120). organic-chemistry.org For example, reacting this compound with a suitable aldehyde in the presence of a reducing agent can selectively yield a secondary or tertiary amine. rsc.org

ReactantReagent(s)Product TypeReaction Type
This compoundAlkyl HalideSecondary and Tertiary Amines, Quaternary Ammonium SaltAlkylation
This compoundAldehyde/Ketone, Reducing Agent (e.g., NaBH₄)Secondary or Tertiary AmineReductive Alkylation

Primary amines react with sulfonyl chlorides in a manner analogous to acylation to form sulfonamides. wikipedia.orglibretexts.org This reaction, often carried out in the presence of a base like pyridine, is a common method for the synthesis of this important class of compounds. cbijournal.com The reaction of this compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride, would yield N-((3-ethyl-1-methoxycyclopentyl)methyl)-4-methylbenzenesulfonamide. Various catalysts, including indium and cupric oxide, can facilitate this transformation. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

Urethane derivatives can be formed from primary amines through several routes. One common method involves the reaction of the amine with an isocyanate. l-i.co.uk Alternatively, urethanes can be synthesized from the reaction of primary amines with chloroformates. The reaction of this compound with an isocyanate would lead to the corresponding substituted urea, while reaction with a chloroformate would yield a carbamate (B1207046) (urethane). The formation of urethanes can also be achieved through reactions involving carbon dioxide. datapdf.com The synthesis of polyurethanes often utilizes the reaction between diisocyanates and polyols, a process that can be catalyzed by tertiary amines. acs.orgmdpi.com

ReactantReagentProductReaction Type
This compoundSulfonyl Chloride (e.g., p-Toluenesulfonyl chloride)N-((3-ethyl-1-methoxycyclopentyl)methyl)sulfonamideSulfonylation
This compoundIsocyanateSubstituted UreaUrethane Formation
This compoundChloroformateCarbamate (Urethane)Urethane Formation

The primary amine of this compound can participate in cyclization reactions to form various nitrogen-containing heterocycles. uomustansiriyah.edu.iq For instance, reaction with dialdehydes or diketones can lead to the formation of five, six, or seven-membered rings. organic-chemistry.org The specific heterocyclic system formed depends on the nature of the reacting partner. For example, reaction with a 1,4-dicarbonyl compound could yield a pyrrole (B145914) derivative, while a 1,5-dicarbonyl compound could lead to a piperidine (B6355638) derivative. Such cyclization reactions are fundamental in the synthesis of a wide range of biologically active molecules and materials.

Transformations Involving the Methoxy (B1213986) Ether Moiety

While the methoxy group is generally stable, it can be cleaved under specific reaction conditions to reveal a hydroxyl group.

The cleavage of methyl ethers is a common transformation in organic synthesis. organic-chemistry.org This can be achieved using strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr), often at elevated temperatures. masterorganicchemistry.com The reaction proceeds via an Sₙ2 mechanism where the halide ion attacks the methyl group. Lewis acids, such as boron tribromide (BBr₃), are also effective reagents for cleaving methyl ethers, particularly aryl methyl ethers. youtube.com The reaction of this compound with a strong acid or a Lewis acid would result in the cleavage of the methoxy group to yield (3-ethyl-1-hydroxycyclopentyl)methanamine.

ReactantReagent(s)ProductReaction Type
This compoundStrong Acid (e.g., HI, HBr) or Lewis Acid (e.g., BBr₃)(3-Ethyl-1-hydroxycyclopentyl)methanamineEther Cleavage

Rearrangements and Migratory Pathways of the Methoxy Group

The methoxy group in this compound is positioned on a quaternary carbon, a structural feature that could predispose the molecule to specific rearrangements under certain conditions, particularly in the presence of acid catalysts. Hypothetically, protonation of the methoxy group could lead to its departure as methanol (B129727), generating a tertiary carbocation at the C1 position. This carbocation could then undergo several potential transformations.

One possibility is a 1,2-hydride or 1,2-alkyl shift, leading to a constitutional isomer. However, given the stability of the initial tertiary carbocation, such rearrangements might not be thermodynamically favorable unless they lead to a significantly more stable intermediate. Another intriguing possibility is the intramolecular migration of the methoxy group itself, potentially through a cyclic intermediate, although such rearrangements are less common for simple alkoxy groups on saturated rings without specific activating functionalities.

Further research is necessary to elucidate the precise conditions that would induce such rearrangements and to characterize the resulting products.

Reactivity of the Cyclopentyl Ring System

Functionalization of Peripheral Hydrogens via C-H Activation

The direct functionalization of carbon-hydrogen bonds is a powerful tool in modern organic synthesis. nih.gov For this compound, the peripheral C-H bonds on the cyclopentyl ring are potential targets for such reactions. Transition-metal-catalyzed C-H activation could, in principle, allow for the introduction of new functional groups at various positions on the ring. nih.govnih.gov The directing effect of the primary amine or the methoxy group could play a crucial role in determining the regioselectivity of such transformations. For instance, the amine group could direct a metal catalyst to activate a C-H bond at a specific position through the formation of a chelated intermediate. chemrxiv.org

Table 1: Potential C-H Activation Sites and Directing Group Influence

Potential SiteDirecting GroupPlausible Catalyst TypePotential Product
C2/C5 Methylene (B1212753)AminePalladium, RhodiumArylated or alkylated derivative
C3 Ethyl GroupAmine/MethoxyRuthenium, IridiumFunctionalized ethyl side chain
C4 MethyleneAminePalladium, RhodiumArylated or alkylated derivative

This table represents hypothetical outcomes based on general principles of C-H activation.

Ring Expansion or Contraction Reactions

The cyclopentane (B165970) ring can undergo expansion to a six-membered ring or contraction to a four-membered ring under specific reaction conditions. chemistrysteps.comwikipedia.org Ring expansion is often driven by the relief of ring strain and the formation of a more stable carbocation intermediate. chemistrysteps.com For example, the formation of a carbocation adjacent to the ring could trigger a rearrangement where a C-C bond of the cyclopentane ring migrates, leading to a cyclohexane (B81311) derivative. ugent.benih.gov

Conversely, ring contraction reactions, such as the Favorskii rearrangement or Wolff rearrangement, typically involve the formation of a cyclopropanone (B1606653) intermediate from an α-haloketone or the extrusion of nitrogen from a diazoketone, respectively. wikipedia.orgresearchgate.net To induce such a transformation in this compound, the parent molecule would first need to be converted into a suitable precursor, such as a cyclic ketone.

Stereochemical Outcomes of Cyclopentane Ring Transformations

The stereochemistry of the starting material and the mechanism of the reaction would dictate the stereochemical outcome of any transformation on the cyclopentyl ring. u-szeged.hulibretexts.org Reactions proceeding through planar intermediates, such as carbocations, could lead to a mixture of diastereomers. In contrast, concerted reactions or those involving rigid transition states could proceed with high stereoselectivity. The presence of the ethyl group at the C3 position introduces a stereocenter, which could influence the facial selectivity of reagents approaching the ring.

Exploration of Multicomponent Reactions Incorporating the Compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for building molecular complexity. nih.govnih.gov The primary amine functionality of this compound makes it an ideal candidate for participation in various MCRs. For instance, it could serve as the amine component in the Ugi or Passerini reactions, allowing for the rapid synthesis of complex amide or α-acyloxy carboxamide derivatives.

Table 2: Potential Multicomponent Reactions

Reaction NameOther ComponentsResulting Functional Group
Ugi ReactionAldehyde/Ketone, Carboxylic Acid, Isocyanideα-Aminoacyl Amide
Passerini ReactionAldehyde/Ketone, Carboxylic Acidα-Acyloxy Carboxamide
Mannich ReactionAldehyde, Enolizable Carbonylβ-Amino Carbonyl Compound

This table outlines potential applications in well-established multicomponent reactions.

Kinetic and Thermodynamic Studies of Key Transformations

To date, no kinetic or thermodynamic data for reactions involving this compound have been reported. Such studies are crucial for understanding the reaction mechanisms and for optimizing reaction conditions. For example, kinetic studies on potential C-H activation reactions could reveal the rate-determining step and provide insight into the role of the catalyst and directing group. researchgate.net Thermodynamic studies would be essential to determine the relative stability of potential rearrangement products and to predict the equilibrium position of reversible reactions.

Stereochemical Investigations of 3 Ethyl 1 Methoxycyclopentyl Methanamine and Its Derivatives

Configurational Stability and Racemization Pathways

The configurational stability of the stereocenters in (3-Ethyl-1-methoxycyclopentyl)methanamine is a critical factor in its synthesis, purification, and storage. Racemization, the conversion of an enantiomerically pure or enriched sample into a racemic mixture, would lead to a loss of optical activity and potentially altered biological properties. wikipedia.org For this molecule, racemization would require the inversion of one or both stereocenters.

The stereocenter at C1 is a quaternary carbon, bonded to an ethyl group, a methoxy (B1213986) group, the cyclopentane (B165970) ring carbons, and the methanamine group. The C3 stereocenter is tertiary. Inversion of these stereocenters typically requires significant energy input to break and reform covalent bonds. Under standard conditions (neutral pH, ambient temperature), the carbon framework of the cyclopentane ring is configurationally stable, and spontaneous racemization is not expected.

However, racemization could potentially be induced under specific chemical conditions. Potential pathways include:

Acid or Base Catalysis: While less common for simple alkyl stereocenters, extreme pH conditions could theoretically promote elimination-addition sequences or ring-opening/closing mechanisms that might compromise stereochemical integrity, although such pathways are generally unfavorable for this structure. For chiral centers alpha to a carbonyl group, racemization can occur via an achiral enol or enolate intermediate. libretexts.org While this compound lacks a carbonyl group, analogous proton-exchange mechanisms at the C3 position, if facilitated by a strong base, could theoretically lead to a planar carbanion intermediate, which upon reprotonation would yield a mixture of epimers. manchester.ac.uk This process is generally considered to have a high activation barrier for simple alkanes.

Thermal Stress: High temperatures could provide the necessary activation energy for bond cleavage and reformation, potentially leading to racemization. Free radical substitution at a chiral carbon, for instance, often results in racemization. wikipedia.org

Carbocation Intermediates: Reactions proceeding through a carbocation intermediate at a stereocenter will lead to racemization. youtube.com For example, an SN1-type substitution at C3, though unlikely given the attached substituents, would result in a planar carbocation, allowing for non-stereospecific attack and thus racemization at that center. wikipedia.org

In the absence of specific experimental data for this compound, its configurational stability is predicted to be high under typical organic chemistry conditions. The primary amine functionality, however, is susceptible to reactions that could potentially affect the C1 stereocenter if a neighboring group participation mechanism were possible, although the structure does not immediately suggest such a pathway.

Conformational Preferences and Interconversion Dynamics in Solution and Solid State

The cyclopentane ring is not planar. To alleviate torsional strain that would result from an eclipsed planar conformation, it adopts puckered conformations. lumenlearning.com The two most commonly discussed conformations are the envelope (Cs symmetry) , where one carbon atom is out of the plane of the other four, and the half-chair (C2 symmetry) , where two adjacent atoms are displaced in opposite directions from the plane of the other three. libretexts.orgscribd.com These conformers can rapidly interconvert through a low-energy process known as pseudorotation, where the "pucker" moves around the ring. scribd.com

For substituted cyclopentanes like this compound, the substituents will preferentially occupy positions that minimize steric strain. In general, bulky substituents favor equatorial-like positions over more sterically hindered axial-like positions in the puckered conformations. libretexts.org

The conformational equilibrium of this compound will be determined by the steric and electronic interactions between the methoxy, ethyl, and methanamine groups.

In Solution: In solution, the molecule will exist as a dynamic equilibrium of various envelope and half-chair conformers. The relative energies of these conformers determine their population at a given temperature. For the cis and trans diastereomers, the preferred conformations would be different to minimize 1,3-diaxial-like interactions. For example, in a trans-1,3-disubstituted cyclopentane, a conformation that places both bulky groups in pseudo-equatorial positions would be favored. Computational modeling (e.g., Density Functional Theory) would be required to accurately predict the lowest energy conformers and the energy barriers for interconversion.

In the Solid State: In the solid state (crystalline form), the molecule is locked into a single conformation. This conformation is typically the lowest energy conformer, but crystal packing forces can sometimes trap a higher-energy conformer. X-ray crystallography would be the definitive method to determine the solid-state conformation and the precise bond angles and lengths. The conformation in the solid state may differ from the most stable conformation in solution due to the absence of solvent effects and the presence of intermolecular interactions in the crystal lattice. researchgate.net

Diastereoselective Control in Reactions Involving the Stereocenters

The existing stereocenters at C1 and C3 can influence the stereochemical outcome of reactions at other sites on the molecule or at the functional groups. This diastereoselective control is a cornerstone of stereocontrolled synthesis.

For instance, if the primary amine were to be modified, or if a reaction were to occur at the C2 or C4 positions of the cyclopentane ring, the substituents at C1 and C3 would sterically direct the incoming reagent to approach from the less hindered face of the molecule.

Consider a hypothetical reaction, such as the addition of a reagent to the cyclopentane ring. The large ethyl group and the methoxymethyl group at C1, along with the ethyl group at C3, would create a sterically biased environment. A reagent would preferentially attack from the face opposite to the bulkier substituents. The degree of diastereoselectivity would depend on several factors:

The steric bulk of the existing substituents.

The steric bulk of the incoming reagent.

Reaction temperature (lower temperatures generally favor higher selectivity).

The nature of the solvent and any catalysts used.

Reactions like 1,3-dipolar cycloadditions have been used to achieve diastereoselective synthesis of fused pyrrolidine-cyclopentane systems, demonstrating how existing ring structures can control the formation of new stereocenters. mdpi.comresearchgate.net While specific examples involving this compound are not documented, these general principles of steric hindrance guiding reaction pathways are fundamental.

Enantiomeric Excess Determination Methods

Determining the enantiomeric excess (ee) is essential to quantify the success of an asymmetric synthesis or chiral separation. For this compound, a primary amine, several well-established methods are applicable.

Chiral chromatography is a powerful technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. eijppr.com

Chiral High-Performance Liquid Chromatography (HPLC): Enantiomers of this compound could be separated on various types of CSPs. Polysaccharide-based columns (e.g., derivatized cellulose (B213188) or amylose) are widely used and effective for a broad range of compounds, including amines. eijppr.comnih.gov The choice of mobile phase (normal phase, reversed-phase, or polar organic) would be optimized to achieve baseline separation.

Chiral Gas Chromatography (GC): As a relatively volatile compound, or after derivatization to increase volatility (e.g., acylation of the amine), the enantiomers could also be separated by chiral GC. Cyclodextrin-based CSPs are particularly common for this purpose. chromatographyonline.comresearchgate.netgcms.cz The different inclusion complex stabilities between the enantiomers and the chiral cyclodextrin (B1172386) cavity lead to separation. gcms.cz

Table 1. Illustrative Chiral Chromatography Conditions
MethodChiral Stationary Phase (CSP)Mobile Phase / Carrier GasDetectionExpected Outcome
HPLCCellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (B130326) (90:10)UV (after derivatization) or ELSDTwo distinct peaks for (R,R)/(S,S) and (R,S)/(S,R) enantiomers.
GCChiraldex G-TA (Trifluoroacetyl-gamma-cyclodextrin)HeliumFlame Ionization Detector (FID)Baseline separation of the four stereoisomers.

Nuclear Magnetic Resonance (NMR) spectroscopy, in a standard achiral solvent, cannot distinguish between enantiomers. However, by adding a chiral auxiliary, the enantiomers can be converted into diastereomers, which have different NMR spectra.

Chiral Derivatizing Agents (CDAs): The primary amine of the target molecule can be reacted with a chiral reagent to form a pair of diastereomers. A classic example is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride. researchgate.netproquest.com The resulting Mosher's amides are diastereomeric and will exhibit different chemical shifts, particularly for protons near the newly formed amide bond. The integration of these distinct signals allows for the calculation of the enantiomeric excess. researchgate.net

Chiral Solvating Agents (CSAs): These agents form weak, transient diastereomeric complexes with the enantiomers. This can induce small chemical shift differences between the signals of the two enantiomers, allowing for their quantification.

This is an indirect method that involves reacting the amine with an enantiomerically pure chiral derivatizing agent (CDA) to form a covalent bond, resulting in a pair of diastereomers. These diastereomers, having different physical properties, can then be separated and quantified using standard, non-chiral analytical techniques like HPLC or GC.

A common reagent for primary amines is (R)-(-)-Menthyl chloroformate. The reaction yields diastereomeric carbamates, which can then be easily separated by standard silica (B1680970) gel chromatography.

Table 2. Comparison of Methods for Enantiomeric Excess Determination
TechniquePrincipleChiral Reagent ExampleAdvantagesDisadvantages
Chiral HPLC/GCDiastereomeric interaction with CSPN/A (CSP is the reagent)Direct analysis, high accuracy, preparative scale possible.Requires specialized columns, method development can be time-consuming.
NMR with CDAFormation of stable diastereomers(R)-Mosher's Acid ChlorideUses standard NMR, provides structural information. researchgate.netRequires pure sample, potential for kinetic resolution during derivatization.
Indirect ChromatographyFormation and separation of stable diastereomers(1R)-(-)-Menthyl chloroformateUses standard (achiral) columns.Requires chemical reaction and purification steps. researchgate.net

Advanced Applications in Organic Synthesis and Chemical Research

Utilization as a Chiral Building Block in Asymmetric Synthesis

The structure of (3-Ethyl-1-methoxycyclopentyl)methanamine contains a chiral center at the 3-position of the cyclopentyl ring, making it a potential candidate for use as a chiral building block in asymmetric synthesis. Chiral amines are highly valuable as they can be used to introduce stereocenters into target molecules with a high degree of control. In principle, enantiomerically pure forms of this amine could be employed in the synthesis of complex molecules such as pharmaceuticals and natural products, where specific stereochemistry is often crucial for biological activity. The synthesis of optically pure cyclopentane (B165970) derivatives is an area of significant interest, with various strategies developed for their stereocontrolled preparation. nih.gov

Role as a Ligand or Catalyst Precursor in Transition Metal Catalysis and Organocatalysis

Primary amines are fundamental precursors for the synthesis of a wide variety of ligands used in transition metal catalysis. The nitrogen atom of this compound could be functionalized to create bidentate or monodentate ligands for various metal catalysts. For instance, conversion to the corresponding phosphine-amine or salen-type ligand could yield catalysts for asymmetric hydrogenation, cross-coupling reactions, or other important transformations. Furthermore, chiral primary amines themselves can act as organocatalysts, for example, in Michael additions or aldol (B89426) reactions, often proceeding through enamine or iminium ion intermediates.

Development of Novel Synthetic Methodologies Employing the this compound Scaffold

The cyclopentane ring is a common motif in numerous biologically active molecules and natural products. nih.gov The development of synthetic methodologies that utilize functionalized cyclopentane scaffolds is an active area of research. nih.gov The this compound scaffold could serve as a versatile starting material for the construction of novel molecular frameworks. Its functional groups—the primary amine and the methoxy (B1213986) group—offer distinct points for chemical modification, allowing for the divergent synthesis of a library of related compounds.

Applications in the Construction of Complex Molecular Architectures

Substituted cyclopentanes are versatile building blocks for the total synthesis of complex bioactive molecules. nih.gov The chiral nature of this compound makes it a potentially useful intermediate in the synthesis of natural products or their analogues. The rapid construction of molecular complexity from simpler precursors is a central goal in organic chemistry, and scaffolds that provide a three-dimensional structure, such as this substituted cyclopentane, are highly sought after. rsc.org

Contribution to Mechanistic Organic Chemistry Studies

The specific stereochemistry and functional group arrangement of this compound could be leveraged in mechanistic studies. For example, its participation in reactions where the stereochemical outcome is of interest could help to elucidate reaction pathways and transition state geometries. Studies on the ring-opening reactions of substituted cyclopentanes over metal catalysts, for instance, provide insight into reaction mechanisms at a molecular level. researchgate.net Similarly, understanding the mechanism of reactions like the Michael addition of amines can be advanced by using structurally well-defined reactants. researchgate.net

Q & A

Q. What synthetic routes are available for (3-Ethyl-1-methoxycyclopentyl)methanamine, and how do reaction conditions affect yield?

  • Methodological Answer : The synthesis typically involves functionalizing a cyclopentane ring with ethyl and methoxy groups, followed by introduction of the aminomethyl group. Key steps include:
  • Reductive Amination : Use sodium cyanoborohydride (NaBH3CN) or lithium aluminum hydride (LiAlH4) to reduce imine intermediates .
  • Substitution Reactions : Alkyl halides or acyl chlorides may introduce the ethyl group under nucleophilic conditions .
  • Optimization : Yield improvements (e.g., 60–85%) are achieved by controlling temperature (0–25°C), solvent polarity (e.g., THF vs. DCM), and stoichiometric ratios of reagents .

Table 1 : Representative Reaction Conditions for Key Steps

StepReagents/ConditionsYield RangeReference
Cyclopentane Ring FormationPd-catalyzed cross-coupling70–85%
Methoxy Group AdditionKMnO4 oxidation in acidic medium65–78%
Reductive AminationNaBH3CN, methanol, 24h, RT60–75%

Q. How is the structure of this compound characterized?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : ¹H NMR (δ 1.2–1.5 ppm for ethyl CH3; δ 3.3–3.5 ppm for methoxy OCH3) and ¹³C NMR (δ 45–50 ppm for cyclopentane carbons) .
  • Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., m/z 170.2 for [M+H]⁺) .
  • Chiral HPLC : For enantiomeric purity assessment if stereocenters are present .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Despite limited hazard data for the exact compound, analogous cyclopentylmethanamines require:
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid vapor inhalation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Methodological Answer : Strategies include:
  • Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes to achieve >90% ee .
  • Kinetic Resolution : Use lipases or chiral stationary phases in HPLC for separation .
  • Crystallization : Diastereomeric salt formation with tartaric acid derivatives .

Q. What steric and electronic factors influence its reactivity in nucleophilic substitutions?

  • Methodological Answer : The ethyl and methoxy groups on the cyclopentane ring create steric hindrance, slowing SN2 reactions. Electronic effects:
  • Methoxy Group : Electron-donating (+M effect) increases ring electron density, enhancing electrophilic aromatic substitution (if applicable) .
  • Ethyl Group : Steric bulk reduces accessibility to the amine group, favoring SN1 over SN2 mechanisms in polar protic solvents .

Q. What in silico methods predict its biological targets and metabolic pathways?

  • Methodological Answer : Computational tools include:
  • Molecular Docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) to identify binding affinities for neurotransmitter receptors .
  • QSAR Models : Predict ADMET properties using software like Schrödinger .
  • Metabolic Prediction (METEOR) : Simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation) .

Q. How do structural modifications alter its biological activity?

  • Methodological Answer : Compare derivatives using:
  • SAR Studies : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to assess receptor binding changes .
  • Bioisosteres : Substitute methoxy with ethoxy or halogens to modulate lipophilicity (logP) and membrane permeability .

Table 2 : Impact of Substituents on logP and IC50 (Hypothetical Data)

SubstituentlogPIC50 (μM)Target Receptor
-OCH31.812.35-HT2A
-OC2H52.18.75-HT2A
-Cl2.55.2D2

Contradictions and Limitations in Existing Data

  • Safety Data : While some SDS sheets report no significant hazards , related compounds show skin irritation . Recommend conducting full toxicity profiling (e.g., Ames test, acute toxicity in vitro).
  • Stereochemical Data : Limited enantioselective synthesis protocols are reported; further validation via circular dichroism (CD) is advised .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate interactions with ion channels (e.g., NMDA receptors) using patch-clamp electrophysiology.
  • Stability Testing : Evaluate degradation under accelerated conditions (40°C/75% RH) for long-term storage guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.